Cas no 2172155-08-5 (N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride)

N-(2,6-Dichlorophenyl)methyl-N-methylsulfamoyl chloride is a sulfamoyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide-based compounds. Its reactive sulfamoyl chloride group enables efficient incorporation into target molecules, making it valuable for pharmaceutical and agrochemical applications. The presence of the 2,6-dichlorophenyl moiety enhances steric and electronic properties, contributing to selective reactivity. This compound is characterized by high purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its utility in constructing sulfonamide linkages makes it a preferred choice for researchers developing bioactive molecules with tailored functionalities. Proper handling under inert conditions is recommended due to its moisture sensitivity.
N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride structure
2172155-08-5 structure
Product Name:N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride
CAS No:2172155-08-5
MF:C8H8Cl3NO2S
MW:288.578618049622
CID:6362826
PubChem ID:165747788
Update Time:2025-05-21

N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride
    • EN300-1612249
    • N-[(2,6-dichlorophenyl)methyl]-N-methylsulfamoyl chloride
    • 2172155-08-5
    • Inchi: 1S/C8H8Cl3NO2S/c1-12(15(11,13)14)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3
    • InChI Key: QXUKPKUPXKZDDJ-UHFFFAOYSA-N
    • SMILES: ClS(N(C)CC1C(=CC=CC=1Cl)Cl)(=O)=O

Computed Properties

  • Exact Mass: 286.934133g/mol
  • Monoisotopic Mass: 286.934133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

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Additional information on N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride

N-(2,6-Dichlorophenyl)methyl-N-methylsulfamoyl Chloride: A Comprehensive Overview

N-(2,6-Dichlorophenyl)methyl-N-methylsulfamoyl chloride, also known by its CAS number 2172155-08-5, is a compound of significant interest in the field of organic chemistry. This compound is a derivative of sulfamoyl chloride, featuring a unique structure that combines a dichlorophenyl group with a methylsulfamoyl chloride moiety. The compound's structure makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

N-(2,6-Dichlorophenyl)methyl-N-methylsulfamoyl chloride has been extensively studied for its reactivity and versatility in organic synthesis. Recent research has highlighted its role as an effective reagent in the formation of sulfonamides and other sulfur-containing compounds. The presence of the dichlorophenyl group imparts unique electronic and steric properties to the molecule, making it suitable for specific transformations in medicinal chemistry and materials science.

The synthesis of N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride involves a multi-step process that typically begins with the preparation of the corresponding sulfonamide intermediate. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, ensuring high yields and purity. These advancements have made the compound more accessible for use in various applications.

In terms of applications, N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride has found utility in the pharmaceutical industry as an intermediate in drug discovery. Its ability to participate in nucleophilic substitutions and other key reactions makes it a valuable tool for constructing bioactive molecules. Recent studies have demonstrated its potential in the synthesis of inhibitors for enzyme targets, showcasing its importance in medicinal chemistry.

Moreover, this compound has been explored for its role in polymer chemistry. The sulfur-containing functional groups present in N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride can serve as building blocks for advanced materials with tailored properties. Researchers have investigated its use in creating thermally stable polymers and high-performance composites, highlighting its versatility beyond traditional organic synthesis.

The physical properties of N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride are well-documented. It exists as a crystalline solid under standard conditions with a melting point around 150°C. The compound is soluble in common organic solvents such as dichloromethane and THF but exhibits limited solubility in polar solvents like water. Its stability under various reaction conditions has been thoroughly evaluated, ensuring safe handling and storage.

From an environmental perspective, N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride has been assessed for its biodegradability and ecological impact. Studies indicate that it undergoes slow degradation under aerobic conditions, raising concerns about its persistence in certain ecosystems. However, ongoing research aims to develop more sustainable synthetic routes and disposal methods to mitigate these environmental risks.

In conclusion, N-(2,6-dichlorophenyl)methyl-N-methylsulfamoyl chloride stands as a versatile and valuable compound in modern organic chemistry. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial applications. As researchers continue to explore its potential, this compound is expected to contribute significantly to the development of new drugs and advanced materials.

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